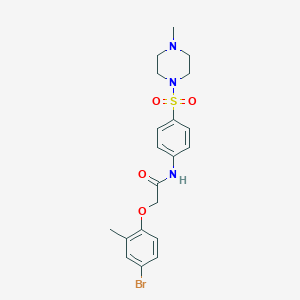

2-(4-bromo-2-methylphenoxy)-N-(4-((4-methylpiperazin-1-yl)sulfonyl)phenyl)acetamide

説明

特性

IUPAC Name |

2-(4-bromo-2-methylphenoxy)-N-[4-(4-methylpiperazin-1-yl)sulfonylphenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24BrN3O4S/c1-15-13-16(21)3-8-19(15)28-14-20(25)22-17-4-6-18(7-5-17)29(26,27)24-11-9-23(2)10-12-24/h3-8,13H,9-12,14H2,1-2H3,(H,22,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JURWKKKJCZHDBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Br)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCN(CC3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24BrN3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound 2-(4-bromo-2-methylphenoxy)-N-(4-((4-methylpiperazin-1-yl)sulfonyl)phenyl)acetamide , often referred to as Compound A , has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of Compound A, focusing on its synthesis, structure, and pharmacological properties.

Chemical Structure

The molecular formula of Compound A is . The compound features a bromo-substituted phenoxy group , a sulfonamide linkage , and a piperazine moiety , which are known to influence its biological activity.

Structural Features

- Bromine Substitution : Enhances lipophilicity and may contribute to biological interactions.

- Piperazine Ring : Commonly associated with various pharmacological effects, including anxiolytic and antidepressant activities.

- Sulfonamide Group : Known for antibacterial properties.

Synthesis

The synthesis of Compound A typically involves the reaction of 4-bromo-2-methylphenol with an appropriate sulfonamide derivative in the presence of coupling agents. The process has been optimized for yield and purity, often utilizing methods such as column chromatography for purification.

Antimicrobial Activity

Research indicates that Compound A exhibits significant antimicrobial properties. In vitro studies have demonstrated effectiveness against various Gram-positive and Gram-negative bacteria. For instance, it showed notable activity against Staphylococcus aureus and Escherichia coli .

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 18 |

| Escherichia coli | 15 |

| Klebsiella pneumoniae | 14 |

These results suggest that the compound may act by disrupting bacterial cell wall synthesis or interfering with metabolic pathways.

Anticancer Properties

In addition to its antimicrobial effects, Compound A has been evaluated for anticancer activity. Preliminary studies indicate that it can induce apoptosis in cancer cell lines, potentially through the activation of caspase pathways.

Case Study:

A study conducted on human breast cancer cell lines (MCF-7) revealed that treatment with Compound A resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 25 µM. This suggests its potential as a therapeutic agent in oncology.

Anti-inflammatory Effects

The compound has also been investigated for anti-inflammatory properties. In vitro assays demonstrated that it inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This could be attributed to the modulation of NF-kB signaling pathways.

The proposed mechanism of action for Compound A involves:

- Interaction with Enzymatic Targets : The sulfonamide group may inhibit specific enzymes involved in bacterial metabolism.

- Cell Membrane Disruption : The lipophilic nature allows it to integrate into bacterial membranes, leading to permeability changes.

- Apoptosis Induction : In cancer cells, it may activate intrinsic apoptotic pathways, leading to cell death.

類似化合物との比較

Structural Analogues with Sulfonamide Moieties

The compound shares structural similarities with benzenesulfonamide derivatives, particularly those bearing nitrogenous heterocycles (e.g., piperazine, morpholine) as sulfonamide substituents. Key analogues include:

Key Observations :

- Antimicrobial Activity: M3 and M18, which share the 4-methylpiperazinyl sulfonyl group but differ in the acetamide substituent (thiopyrimidinyl vs. phenoxy), exhibit potent activity against Gram-negative bacteria (E. coli) and fungi (C. albicans), suggesting the 4-methylpiperazinyl group enhances broad-spectrum efficacy . The target compound’s brominated phenoxy group may further modulate activity due to increased lipophilicity.

- Analgesic Activity: Compound 35, lacking the phenoxy group, demonstrates significant analgesic effects, indicating the 4-methylpiperazinyl sulfonyl moiety alone is sufficient for this activity . The target compound’s phenoxy group may confer additional anti-inflammatory properties.

Functional Group Impact on Bioactivity

- 4-Methylpiperazinyl Sulfonyl Group : This group is critical for both antimicrobial and analgesic activities. Its basic tertiary amine facilitates solubility in physiological conditions and may interact with bacterial enzymes (e.g., dihydrofolate reductase) or neuronal receptors .

- Thio vs. Phenoxy Linkers: Thiopyrimidinyl derivatives (M3, M18) show higher antimicrobial potency than phenoxy-linked compounds, likely due to improved hydrogen bonding via the thioether and pyrimidinone moieties .

Pharmacokinetic and Physicochemical Properties

- LogP : Estimated logP of the target compound is ~3.5 (bromine and methyl groups increase hydrophobicity vs. M3: logP ~2.8).

- Solubility : Moderate aqueous solubility (0.1–1 mg/mL) due to ionizable 4-methylpiperazinyl group (pKa ~7.5) .

- Metabolic Stability : The bromine atom may reduce oxidative metabolism, prolonging half-life compared to chlorinated analogues (e.g., M18) .

Q & A

Synthesis and Optimization

Basic Question : What are the common synthetic routes for this compound, and what critical reaction conditions must be controlled? Methodological Answer : The synthesis typically involves multi-step reactions, including:

- Nucleophilic substitution to introduce the 4-bromo-2-methylphenoxy group.

- Sulfonylation of the phenyl ring using 4-methylpiperazine-1-sulfonyl chloride.

- Acetamide coupling via carbodiimide-mediated reactions (e.g., EDC/HOBt) .

Key conditions include: - Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity in sulfonylation steps .

- Temperature control : 0–5°C for sensitive intermediates (e.g., sulfonyl chloride activation) and 80–100°C for coupling reactions .

- Catalysts : Triethylamine for acid scavenging in sulfonylation .

Advanced Question : How can reaction yields be optimized when scaling up synthesis? Methodological Answer :

- DoE (Design of Experiments) : Systematically vary solvent ratios, stoichiometry, and temperature gradients to identify optimal parameters. For example, excess sulfonyl chloride (1.2–1.5 eq.) improves sulfonylation efficiency .

- In-line monitoring : Use FTIR or HPLC to track intermediate formation and minimize side products (e.g., over-sulfonylation) .

Structural Characterization

Basic Question : Which analytical techniques are essential for confirming the compound’s structural integrity? Methodological Answer :

- 1H/13C NMR : Assign aromatic protons (δ 6.8–7.5 ppm for bromophenyl), acetamide methyl (δ 2.1–2.3 ppm), and piperazine protons (δ 2.5–3.5 ppm) .

- Mass Spectrometry (HRMS) : Confirm molecular weight (C21H23BrN3O4S, calc. 508.06 g/mol) and isotopic patterns for bromine .

- IR Spectroscopy : Validate carbonyl (C=O, ~1680 cm⁻¹) and sulfonamide (S=O, ~1150–1300 cm⁻¹) groups .

Advanced Question : How can spectral data contradictions (e.g., unexpected splitting in NMR) be resolved? Methodological Answer :

- Dynamic NMR : Analyze temperature-dependent splitting to identify conformational exchange in the piperazine ring .

- X-ray crystallography : Resolve ambiguous NOE correlations by determining the 3D structure (e.g., dihedral angles between phenoxy and sulfonyl groups) .

Biological Evaluation

Basic Question : What preliminary assays are recommended to explore its bioactivity? Methodological Answer :

- Kinase inhibition screening : Prioritize kinases linked to the sulfonamide-piperazine motif (e.g., PI3K, mTOR) using fluorescence polarization assays .

- Cytotoxicity profiling : Test against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, noting IC50 values and selectivity indices .

Advanced Question : How can structure-activity relationships (SAR) be analyzed for analogs? Methodological Answer :

- Molecular docking : Model interactions between the sulfonyl-piperazine moiety and ATP-binding pockets (e.g., using Autodock Vina) .

- Metabolic stability assays : Compare hepatic microsomal half-lives of analogs with varied substituents (e.g., 4-bromo vs. 4-chloro phenoxy groups) .

Data Analysis and Reproducibility

Advanced Question : How should researchers address discrepancies in reported biological activities? Methodological Answer :

- Purity validation : Use HPLC-MS to confirm >95% purity, as impurities (e.g., residual sulfonyl chloride) may skew bioassay results .

- Standardized protocols : Adopt OECD guidelines for cytotoxicity testing to minimize inter-lab variability in IC50 measurements .

Application in Drug Discovery

Advanced Question : What strategies enhance this compound’s suitability as a lead candidate? Methodological Answer :

- Salt formation : Improve solubility via hydrochloride salt formation of the piperazine nitrogen .

- Prodrug design : Mask the acetamide group with enzymatically cleavable protectors (e.g., pivaloyloxymethyl) to enhance bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。